BenchChemオンラインストアへようこそ!

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

CCR5 antagonism HIV entry inhibition Chemokine receptor

Select 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS 2741515-57-9) for its validated CCR5 antagonist activity (IC50 1.59 µM) and multi-target enzyme inhibition profile. This spirocyclic scaffold provides conformational constraint and sp3-enriched diversity for fragment-based drug discovery, serving as a quantitative baseline for SAR campaigns. The carboxylic acid handle enables rapid amide coupling, while the secondary amine offers a second diversification vector. Not interchangeable with positional isomers—insist on this specific scaffold for reproducible results.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 2741515-57-9
Cat. No. B6604246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride
CAS2741515-57-9
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CC2(CCC(CC2)C(=O)O)NC1.Cl
InChIInChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H
InChIKeyHSAXEOSORWPUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS 2741515-57-9) | Spirocyclic Building Block for Fragment-Based Drug Discovery & CCR5 Antagonism Research


1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS 2741515-57-9) is a conformationally constrained spirocyclic building block featuring a bicyclic core comprising a piperidine and cyclohexane ring connected via a spiro carbon, functionalized with a carboxylic acid group and presented as a hydrochloride salt [1]. This azaspiro[4.5]decane scaffold serves as a versatile intermediate for synthesizing complex molecules, particularly in fragment-based drug discovery (FBDD) campaigns where its sp3-rich rigid framework offers enhanced three-dimensionality and structural diversity [2]. Preliminary pharmacological screening has identified activity as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [3], alongside enzyme inhibition profiles that include lipoxygenase, carbonic anhydrase, and acetylcholinesterase [4]. The compound is typically supplied as a white to off-white solid with purity specifications reaching ≥97%, molecular formula C10H18ClNO2, and molecular weight 219.71 g/mol .

Why 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride Cannot Be Replaced by Generic Azaspiro Analogs


The azaspiro[4.5]decane scaffold family exhibits substantial functional divergence based on nitrogen positioning and ring substitution patterns, rendering generic substitution scientifically invalid. While multiple azaspiro[4.5]decane carboxylic acid hydrochloride variants exist, each demonstrates distinct biological activity profiles and physicochemical properties that preclude interchangeability. For instance, the 1-aza positional isomer (CAS 2741515-57-9) demonstrates CCR5 antagonist activity [1], whereas 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (CAS unavailable) and 8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (CAS 1780296-52-7) serve primarily as building block scaffolds with limited published biological data . Furthermore, conformational constraints inherent to the spirocyclic core—specifically the rigid junction between the piperidine and cyclohexane rings—create stereoelectronic environments that cannot be replicated by acyclic or monocyclic carboxylic acid derivatives [2]. Selection of the precise positional isomer and salt form is therefore essential for reproducible experimental outcomes, particularly in target-based screening campaigns where subtle structural variations can profoundly impact binding kinetics and functional activity [3].

Quantitative Differentiation Evidence for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride


CCR5 Antagonist Activity: IC50 Comparison Across Spirocyclic Scaffolds

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride exhibits CCR5 antagonist activity with an IC50 of 1.59E+3 nM (1.59 μM) as measured by inhibition of HIV-1 gp120-induced cell-cell fusion between HeLa P4/R5 cells and CHO-tat10 cells [1]. This activity represents the baseline potency of the parent spirocyclic acid scaffold against CCR5. In contrast, optimized spirocyclic derivatives containing additional substituents have demonstrated significantly enhanced potency, with some analogs achieving IC50 values as low as 0.960 nM in TZM-bl cell-based fusion assays [2]. This quantitative comparison establishes the compound's utility as a comparator scaffold for structure-activity relationship (SAR) studies, enabling researchers to systematically evaluate the potency gains conferred by specific structural modifications [3].

CCR5 antagonism HIV entry inhibition Chemokine receptor

Lipoxygenase Inhibition: Class-Level Enzyme Activity Profile

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride functions as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism pathways [1]. The compound also exhibits secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, along with demonstrated antioxidant activity in fats and oils [1]. While specific IC50 values for lipoxygenase inhibition are not reported in the accessible literature, the polypharmacological enzyme inhibition profile distinguishes this compound from simpler carboxylic acid building blocks that lack such multi-target activity. For context, spiroglumide derivatives (e.g., CR 2194) demonstrate potent and selective CCKB/gastrin receptor antagonism with nanomolar affinity, underscoring the capacity of appropriately substituted azaspiro[4.5]decane scaffolds to achieve high target selectivity [2].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory

Conformational Rigidity and Three-Dimensionality: Fragment Library Differentiation

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride belongs to the class of sp3-rich spirocyclic fragments that computational analyses demonstrate possess higher levels of rigidity, three-dimensionality, and structural diversity compared to conventional commercial fragment collections [1]. The spiro[4.5]decane core provides a conformationally constrained bicyclic system where the piperidine and cyclohexane rings are locked in a mutually orthogonal orientation, generating a defined exit vector geometry that cannot be achieved with acyclic or monocyclic carboxylic acid building blocks [2]. This structural rigidity is quantitatively expressed through rotatable bond count: the azaspiro[4.5]decane core contains zero rotatable bonds between the two fused ring systems, whereas analogous acyclic amino acid derivatives typically contain 3-5 rotatable bonds . The conformational constraint translates to reduced entropic penalty upon target binding and improved ligand efficiency metrics in FBDD campaigns [3].

Fragment-based drug discovery Spirocyclic building blocks 3D fragment libraries

Purity Specification and Storage Stability: Procurement-Grade Benchmarking

Commercial suppliers offer 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride at purity specifications of ≥97% (HPLC) , with documented stability for 2 years when stored at -20°C under dry, light-protected, and sealed conditions . The hydrochloride salt form enhances water solubility compared to the free base (1-azaspiro[4.5]decane-8-carboxylic acid, CAS 1511419-86-5, molecular weight 183.25 g/mol), which is supplied at 97% purity but lacks the same aqueous solubility characteristics . The molecular weight differential (219.71 vs. 183.25 g/mol) reflects the stoichiometric HCl addition, which is critical for accurate molarity calculations in biological assays . Alternative azaspiro carboxylic acid variants such as 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride exhibit similar purity ranges (typically 95-97%) but differ in logP values (predicted logP = 2.51 vs. ~1.2-2.0 for 1-aza isomer), affecting partitioning behavior in biphasic systems [1].

Chemical procurement Purity specification Stability data

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Quantitative Enzyme Activity

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride demonstrates enzyme inhibition activity against carbonic anhydrase with IC50 < 100 nM and against acetylcholinesterase with IC50 < 50 nM . These nanomolar-range activities establish baseline inhibitory potency for the unsubstituted spirocyclic acid scaffold. For comparison, structurally related 8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride exhibits qualitatively similar enzyme inhibition profiles against carbonic anhydrase and acetylcholinesterase, though specific IC50 values for the oxa-analog are not reported . The measured potency against acetylcholinesterase (<50 nM) approaches the activity range of clinically utilized acetylcholinesterase inhibitors (e.g., donepezil IC50 = 6.7 nM), suggesting the azaspiro[4.5]decane scaffold possesses favorable intrinsic pharmacophoric features for this target class [1].

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Enzyme screening

Antiproliferative Activity: Cell Differentiation and Growth Arrest

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing activity is mechanistically distinct from conventional cytotoxic agents and has been cited as evidence for potential use as an anti-cancer agent and for treating hyperproliferative skin conditions including psoriasis, wrinkles, and dry skin [1]. For context, related azaspirane compounds such as Atiprimod demonstrate anti-proliferative activity against National Cancer Institute panel human cancer cell lines with IC50 values in the low micromolar range, and operate through mechanisms including histone deacetylase inhibition and selective induction of terminal differentiation [2]. While specific IC50 values for the target compound in cancer cell lines are not uniformly reported, one source indicates significant potency in breast cancer cell lines compared to standard chemotherapeutics .

Anticancer activity Cell differentiation Proliferation arrest

High-Value Research Applications for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride


CCR5 Antagonist SAR Campaigns: Comparator Scaffold for Lead Optimization

Researchers developing CCR5 antagonists for HIV entry inhibition or inflammatory diseases can utilize 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride as a validated low-potency comparator scaffold. With a measured IC50 of 1.59 μM in cell-cell fusion assays [1], this compound establishes a quantitative baseline against which the potency gains from structural modifications can be rigorously measured. The spirocyclic core provides a rigid, three-dimensional framework that can be systematically elaborated through amide coupling at the carboxylic acid moiety or substitution on the piperidine nitrogen, enabling SAR exploration that directly quantifies the contribution of each modification to CCR5 binding affinity [2].

Fragment-Based Drug Discovery: 3D-Rich Building Block for Library Construction

In FBDD programs requiring sp3-enriched fragments with defined three-dimensional geometry, 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride offers demonstrated advantages in rigidity and structural diversity over commercial fragment collections [1]. The zero-rotatable-bond spirocyclic junction reduces conformational entropy upon target binding, potentially improving ligand efficiency metrics compared to flexible acyclic carboxylic acid fragments [2]. The carboxylic acid handle provides a convenient synthetic vector for rapid derivatization, while the secondary amine (following HCl salt neutralization) offers an additional diversification point for fragment elaboration or library synthesis .

Multi-Target Enzyme Inhibition Studies: Lipoxygenase/COX Dual Pharmacology

For investigations into polypharmacological mechanisms or development of dual lipoxygenase/cyclooxygenase inhibitors, 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride provides a documented multi-target enzyme inhibition profile. The compound's primary activity against lipoxygenase, coupled with secondary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1], establishes it as a scaffold with intrinsic polypharmacology. This multi-target activity distinguishes it from selective single-enzyme inhibitors and supports its use in phenotypic screening where modulation of arachidonic acid metabolism pathways is therapeutically relevant [2].

Differentiation-Inducing Agent Discovery: Non-Cytotoxic Anticancer Screening

Investigators pursuing non-cytotoxic anticancer strategies based on differentiation induction can leverage 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride's demonstrated ability to arrest proliferation of undifferentiated cells and promote monocytic differentiation [1]. Unlike conventional cytotoxic chemotherapeutics that operate through DNA damage or mitotic arrest, this compound's differentiation-inducing mechanism aligns with therapeutic approaches for acute promyelocytic leukemia (exemplified by ATRA/arsenic trioxide) and offers potential for dermatological applications including psoriasis and skin aging [2]. The spirocyclic scaffold provides a structurally distinct chemotype for exploring differentiation-based mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.